![molecular formula C21H25N5O3S B3216590 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1172235-57-2](/img/structure/B3216590.png)
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Imidazole derivatives have been synthesized and evaluated for antioxidant activity . This suggests that our compound could potentially be used in treatments that require antioxidant properties.
Pharmaceutical Applications
Imidazole is a key component in many pharmaceuticals . It’s used in traditional applications in pharmaceuticals and agrochemicals .
Solar Cell Applications
Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications .
Functional Materials
Imidazole is being deployed in the development of functional materials .
Catalysis
Imidazole has been used in catalysis . This suggests that our compound could potentially be used in catalytic processes.
Synthesis of Imidazoles
The compound could potentially be used in the synthesis of other imidazole derivatives .
Organocatalysts
The use of N-heterocyclic carbenes (NHC), which are part of the imidazole family, as both ligand and organocatalysts have become commonplace in modern organic synthesis . This suggests that our compound could potentially be used as an organocatalyst.
Mechanism of Action
Target of Action
The compound, also known as 4-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide, is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of targets due to their broad spectrum of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
For instance, they can inhibit enzymes, modulate receptors, or interfere with cellular processes . The specific mode of action of this compound would depend on its primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-24(2)30(28,29)17-9-7-16(8-10-17)21(27)26-13-11-25(12-14-26)15-20-22-18-5-3-4-6-19(18)23-20/h3-10H,11-15H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVGAQXXPZOEKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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